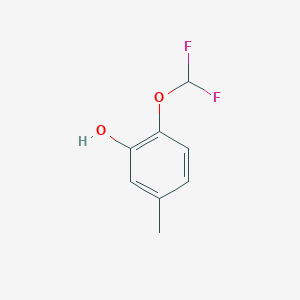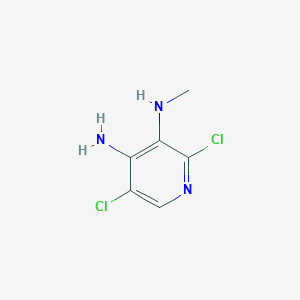
2,5-Dichloro-N3-methylpyridine-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-N3-methylpyridine-3,4-diamine is a heterocyclic aromatic compound that belongs to the pyridine family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 5th positions, a methyl group at the N3 position, and two amino groups at the 3rd and 4th positions of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N3-methylpyridine-3,4-diamine typically involves the chlorination of N3-methylpyridine-3,4-diamine. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Another approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. This method offers milder reaction conditions and better control over the chlorination process. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over reaction parameters. Continuous flow reactors are commonly used to ensure consistent product quality and high yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is essential for efficient industrial production.
化学反応の分析
Types of Reactions
2,5-Dichloro-N3-methylpyridine-3,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2nd and 5th positions can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane are used under mild conditions.
Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas, are common methods.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Amino-substituted pyridine derivatives.
科学的研究の応用
2,5-Dichloro-N3-methylpyridine-3,4-diamine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.
Material Science: It is employed in the synthesis of advanced materials, including polymers and dyes, due to its unique chemical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into molecular interactions and biological pathways.
作用機序
The mechanism of action of 2,5-Dichloro-N3-methylpyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural features and the nature of the receptor.
類似化合物との比較
Similar Compounds
2,5-Dichloro-4-methylpyridine: Similar in structure but lacks the amino groups at the 3rd and 4th positions.
2,5-Dichloro-3,4-diaminopyridine: Similar but without the methyl group at the N3 position.
2,4-Dichloro-5-methylpyridine: Similar but with chlorine atoms at the 2nd and 4th positions and a methyl group at the 5th position.
Uniqueness
2,5-Dichloro-N3-methylpyridine-3,4-diamine is unique due to the presence of both chlorine atoms and amino groups on the pyridine ring, along with a methyl group at the N3 position. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H7Cl2N3 |
|---|---|
分子量 |
192.04 g/mol |
IUPAC名 |
2,5-dichloro-3-N-methylpyridine-3,4-diamine |
InChI |
InChI=1S/C6H7Cl2N3/c1-10-5-4(9)3(7)2-11-6(5)8/h2,10H,1H3,(H2,9,11) |
InChIキー |
GHXBWTKMUPYARH-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C(=CN=C1Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


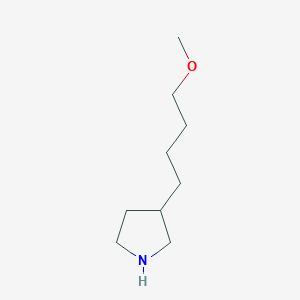
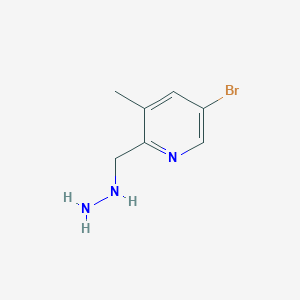

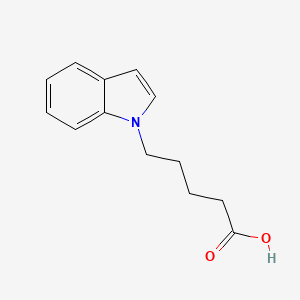
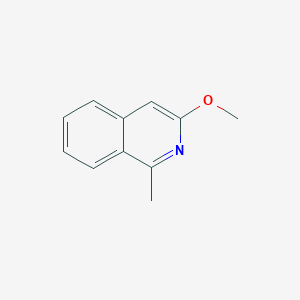

![4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine](/img/structure/B15224444.png)

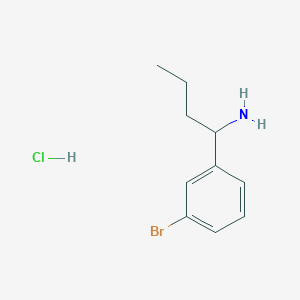
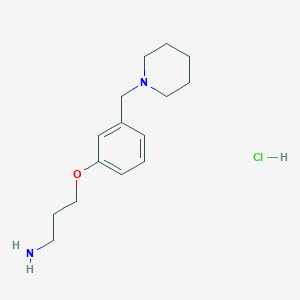
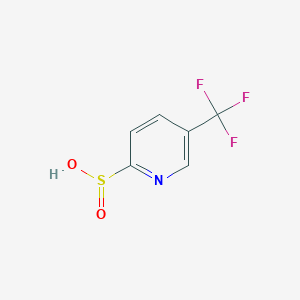
![2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B15224468.png)
